4-(pentafluoroethyl)benzene-1-sulfonamide
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Overview
Description
4-(pentafluoroethyl)benzene-1-sulfonamide is a fluorinated organic compound It is characterized by the presence of a pentafluoroethyl group attached to a benzene ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(1,1,2,2,2-Pentafluoroethyl)benzenesulfonyl chloride with ammonia or an amine to form the sulfonamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(pentafluoroethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a different sulfonamide derivative .
Scientific Research Applications
4-(pentafluoroethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(pentafluoroethyl)benzene-1-sulfonamide is not fully understood. sulfonamides generally act by inhibiting enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition can lead to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
- 4-(1,1,2,2,2-Pentafluoroethyl)benzonitrile
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
4-(pentafluoroethyl)benzene-1-sulfonamide is unique due to the combination of its pentafluoroethyl group and sulfonamide functionality. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, which are not observed in similar compounds .
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO2S/c9-7(10,8(11,12)13)5-1-3-6(4-2-5)17(14,15)16/h1-4H,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEDPAZIBNPVQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(F)F)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022957 |
Source
|
Record name | 4-(1,1,2,2,2-Pentafluoroethyl)-Benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044712-67-4 |
Source
|
Record name | 4-(1,1,2,2,2-Pentafluoroethyl)-Benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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